molecular formula C17H15FN4O2 B12920435 N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917760-02-2

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12920435
CAS No.: 917760-02-2
M. Wt: 326.32 g/mol
InChI Key: ZSNWYWTUSFNETD-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic small molecule based on the pyrido[3,2-d]pyrimidine scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery . This compound is presented as a high-purity chemical tool for research purposes only. The pyrido[3,2-d]pyrimidine structure is a recognized pharmacophore in the development of therapeutic agents, with documented scientific interest in its potential to interact with key biological targets . Related analogs within this chemical class have been investigated for their diverse biological activities, particularly as inhibitors of enzymes like kinases and dihydrofolate reductase (DHFR) . These pathways are critical in areas such as oncology and the study of infectious diseases . The specific substitution pattern of this acetamide derivative—featuring a 4-ethoxyl group and a 4-fluorophenyl ring—suggests its potential utility as a key intermediate or a novel compound for establishing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Applications: This product is designed for use in biochemical and pharmacological research, including but not limited to: in vitro screening assays, enzymatic inhibition studies, and as a building block for the synthesis of more complex chemical libraries. Important Notice: This product is provided "For Research Use Only (RUO)". It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

917760-02-2

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N-[4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C17H15FN4O2/c1-3-24-16-15-14(21-17(22-16)19-10(2)23)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,21,22,23)

InChI Key

ZSNWYWTUSFNETD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • The synthesis often begins with pyrido[3,2-d]pyrimidine derivatives or related heterocyclic precursors.
  • Literature reports (e.g., patent US8232278B2) describe the preparation of substituted pyrido[3,2-d]pyrimidines via condensation of aminopyridines with appropriate nitriles or amidines under acidic or basic conditions.

Introduction of the 4-Ethoxy Group

  • The 4-position ethoxy group is introduced by nucleophilic substitution of a 4-chloro or 4-hydroxy intermediate with ethoxide ion or ethylating agents under controlled conditions.
  • This step requires careful control of temperature and solvent to avoid side reactions and ensure regioselectivity.

Attachment of the 6-(4-Fluorophenyl) Substituent

  • The 6-position fluorophenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using 4-fluorophenyl boronic acid or stannane derivatives with a halogenated pyrido[3,2-d]pyrimidine intermediate.
  • Alternatively, condensation with fluorophenyl-substituted nitriles or aldehydes can be employed depending on the synthetic route.

Formation of the 2-Acetamide Group

  • The 2-position amine is introduced by amination of a 2-chloro or 2-bromo intermediate or by reduction of a nitro precursor.
  • Subsequent acetylation with acetic anhydride or acetyl chloride yields the acetamide functionality.
  • Aminolysis and acetylation steps are often performed under mild conditions to preserve the integrity of the heterocyclic core.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Outcome
1 Core formation Condensation of aminopyridine with nitrile Pyrido[3,2-d]pyrimidine intermediate
2 Nucleophilic substitution Ethoxide ion, solvent (e.g., DMF), heat 4-Ethoxy substituted intermediate
3 Cross-coupling (Suzuki) Pd catalyst, 4-fluorophenyl boronic acid 6-(4-Fluorophenyl) substituted intermediate
4 Amination Ammonia or amine source 2-Amino intermediate
5 Acetylation Acetic anhydride or acetyl chloride Final acetamide product

Research Findings and Optimization Notes

  • Yield and Purity: Multi-step synthesis yields vary; optimization of coupling and substitution steps is critical for high purity and yield.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitutions and cross-couplings.
  • Catalyst Selection: Palladium catalysts with appropriate ligands enhance coupling efficiency and selectivity.
  • Temperature Control: Moderate heating (50–80 °C) is often sufficient; excessive heat may cause decomposition.
  • Workup and Purification: Crystallization and chromatographic techniques are used to isolate and purify intermediates and final product.

Comparative Data Table of Key Intermediates and Conditions

Intermediate/Step Reagents/Conditions Yield (%) Notes
Pyrido[3,2-d]pyrimidine core Aminopyridine + nitrile, acid/base 70–85 Core scaffold formation
4-Ethoxy substitution Ethoxide ion, DMF, 60 °C 65–75 Nucleophilic substitution
6-(4-Fluorophenyl) coupling Pd catalyst, 4-fluorophenyl boronic acid, base 60–80 Suzuki coupling, regioselective
2-Amination Ammonia gas or amine source 70–80 Amination of halogenated intermediate
Acetylation to acetamide Acetic anhydride, mild heating 80–90 Final functionalization step

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]pyrimidine and Pyrimidine Derivatives

Compound 2h : 2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide
  • Structural Features : Shares a pyrimidine core with a 4-fluorophenyl substituent but includes a naphthyl group and a thioether linkage.
  • Physical Properties : Melting point 145–147°C, yield 55% .
  • Key Difference : The thioether bridge and naphthyl group may alter solubility and binding kinetics compared to the ethoxy-substituted pyrido-pyrimidine in the target compound.
Compound 2k : 2-{[4-(4-Fluorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide
  • Structural Features : Dual thioether linkages and a phenylthio group at position 4.
  • Physical Properties : Melting point 146–147°C, yield 20% .

Thieno[3,2-d]pyrimidine Analogs

Compound 266 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • Structural Features: Contains a thieno[3,2-d]pyrimidine core with a 4-fluorophenyl group and methylthio-imidazole side chain.
  • Key Difference: The thieno-pyrimidine core may confer distinct electronic properties compared to pyrido-pyrimidine, influencing kinase inhibition profiles (e.g., CK1δ inhibition) .
Compound 267 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • Structural Features: Similar to 266 but with a 2-methoxyphenyl substituent on the thieno-pyrimidine ring.
  • Physical Properties : Molecular weight 632.75, melting point 139°C, yield 76% .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 83 : 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Structural Features: Pyrazolo-pyrimidine core with dual fluorophenyl groups and a chromenone moiety.
  • Physical Properties : Melting point 302–304°C .
  • Key Difference: The fused chromenone system and dimethylamino group suggest divergent biological targets (e.g., kinase or estrogen receptor modulation) compared to the acetamide-focused target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight Melting Point (°C) Yield (%) Notable Activity/Application
Target Compound Pyrido[3,2-d]pyrimidine 4-Ethoxy, 6-(4-fluorophenyl), 2-acetamide - - - Hypothesized kinase inhibition
2h Pyrimidine 4-(4-Fluorophenyl), 6-(1-naphthyl), thioether-acetamide - 145–147 55 Anti-inflammatory (potential)
266 Thieno[3,2-d]pyrimidine 3-Phenyl, 4-oxo, thioether-acetamide, 4-fluorophenyl-imidazole 602.72 - 76 CK1δ inhibition
267 Thieno[3,2-d]pyrimidine 3-(2-Methoxyphenyl), 4-oxo, thioether-acetamide, 4-fluorophenyl-imidazole 632.75 139 76 CK1δ inhibition
Example 83 Pyrazolo[3,4-d]pyrimidine 3-(3-Fluoro-4-isopropoxyphenyl), dimethylamino, chromenone - 302–304 - High thermal stability

Research Findings and Insights

  • Synthetic Yields: Thieno-pyrimidine derivatives (e.g., 266, 267) exhibit higher yields (~76%) compared to pyrimidine-thioether analogs (e.g., 2h: 55%, 2k: 20%), suggesting more efficient coupling strategies for thieno-based systems .
  • Biological Activity: Compounds with thieno-pyrimidine cores (266, 267) are explicitly linked to CK1δ inhibition, a kinase implicated in circadian rhythm disorders and cancer . In contrast, pyrimidine-thioether derivatives (2h, 2k) lack direct activity data but share structural motifs with anti-inflammatory agents .
  • Thermal Stability: The pyrazolo-pyrimidine derivative (Example 83) exhibits exceptional thermal stability (melting point >300°C), likely due to rigid chromenone and fluorophenyl groups .

Biological Activity

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN3O2. The structure features a pyrido[3,2-d]pyrimidine core substituted with an ethoxy group and a fluorophenyl moiety, which are critical for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific kinases and other molecular targets. Research indicates that derivatives of pyrido[3,2-d]pyrimidines often interact with dihydrofolate reductase (DHFR) and various receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival pathways.

Biological Targets

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt nucleotide synthesis, leading to reduced proliferation in cancer cells.
  • Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against members of the HER family involved in cancer signaling pathways.

Biological Activity Data

A summary of key biological activities associated with this compound is presented in the following table:

Activity IC50/EC50 Values Target Reference
Inhibition of DHFR0.25 µMDihydrofolate reductase
Antiviral Activity50 µMViral polymerases
Kinase Activity (HER family)30 µMHER1, HER2

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in tumor growth.
    • Reference : A clinical trial (NCT03743350) investigated the efficacy of related compounds in non-small cell lung cancer (NSCLC), highlighting their potential in targeted therapy against HER mutations .
  • Antiviral Applications : Another investigation focused on the antiviral properties of pyrido[3,2-d]pyrimidine derivatives against hepatitis C virus (HCV). The compound showed promising results in inhibiting viral replication through interference with viral polymerases.
    • Reference : Research indicated that certain derivatives achieved over 90% inhibition of HCV NS5B polymerase activity at submicromolar concentrations .

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